molecular formula C14H32N2 B1610622 N,N'-Dimethyl-1,12-diaminododecane CAS No. 56992-91-7

N,N'-Dimethyl-1,12-diaminododecane

Cat. No. B1610622
CAS RN: 56992-91-7
M. Wt: 228.42 g/mol
InChI Key: WFAFNKFCDOBGST-UHFFFAOYSA-N
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Description

“N,N’-Dimethyl-1,12-diaminododecane” is a chemical compound with the molecular formula C14H32N21. It is also known by other names such as “N,N’-dimethyldodecane-1,12-diamine” and "methyl [12-(methylamino)dodecyl]amine"1. The molecular weight of this compound is 228.42 g/mol1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “N,N’-Dimethyl-1,12-diaminododecane”. However, it’s mentioned that it can be synthesized from Carbamic acid, N,N’-1,12-dodecanediylbis-, C,C’-diethyl ester2.



Molecular Structure Analysis

The InChI representation of “N,N’-Dimethyl-1,12-diaminododecane” is InChI=1S/C14H32N2/c1-15-13-11-9-7-5-3-4-6-8-10-12-14-16-2/h15-16H,3-14H2,1-2H31. The compound has 2 hydrogen bond donors and 2 hydrogen bond acceptors1. The rotatable bond count is 131.



Chemical Reactions Analysis

I’m sorry, but I couldn’t find specific information on the chemical reactions involving “N,N’-Dimethyl-1,12-diaminododecane”.



Physical And Chemical Properties Analysis

“N,N’-Dimethyl-1,12-diaminododecane” has a molecular weight of 228.42 g/mol1. The compound has a topological polar surface area of 24.1 Ų1. The heavy atom count is 161. The exact mass and monoisotopic mass are 228.256549029 g/mol1. The compound has a complexity of 1011.


Scientific Research Applications

  • Synthesis of Medicinal Drugs and Polymers

    • Field : Organic Chemistry, Medicinal Chemistry, Polymer Science
    • Application : “N,N’-Dimethyl-1,12-diaminododecane” is used in the synthesis of medicinal drugs and polymers . It’s a versatile compound that can be incorporated into various chemical structures, enhancing their properties and functionalities.
  • Synthesis of Heterocyclic Compounds

    • Field : Organic Chemistry
    • Application : N,N-dimethylenamino ketones, which can be derived from “N,N’-Dimethyl-1,12-diaminododecane”, have been used as building blocks for a diverse range of acyclic, carbocyclic, five- and six-membered heterocyclic and fused heterocyclic derivatives .
    • Method : The synthesis of these heterocyclic compounds typically involves reactions with various electrophiles under controlled conditions .
    • Results : These N,N-dimethyl analogues have proven to be of biological interest and provide access to a new class of biologically active heterocyclic compounds for biomedical applications .
  • Feedstock for Polymer Synthesis

    • Field : Polymer Science
    • Application : “N,N’-Dimethyl-1,12-diaminododecane” can be used as a feedstock for polymer synthesis . It can be incorporated into the backbone of a polymer, influencing its properties and functionalities.
  • Source of Twelve Carbon Chain for Medicinal Drugs

    • Field : Medicinal Chemistry
    • Application : “N,N’-Dimethyl-1,12-diaminododecane” can be used as a source of a twelve carbon chain in the synthesis of medicinal drugs . This can be useful in the design of drugs with specific properties or functionalities.
  • NMDA Receptor Antagonist

    • Field : Neuropharmacology
    • Application : “N,N’-Dimethyl-1,12-diaminododecane” (also known as N12N) has been identified as a polyamine inverse agonist of the NMDA receptor . NMDA receptors are a type of ionotropic glutamate receptor in the brain and are involved in synaptic plasticity and memory function.
    • Method : The compound would be applied in experimental settings, often in vitro or in animal models, to study its effects on NMDA receptor activity .
  • Synthesis of Acrylamide Polymers

    • Field : Polymer Chemistry
    • Application : “N,N’-Dimethyl-1,12-diaminododecane” can be used in the synthesis of acrylamide polymers . These polymers have a wide range of applications, including water treatment, enhanced oil recovery, papermaking, and mineral processing.
    • Method : The compound would be reacted with acrylamide monomers under controlled conditions to form the polymer .
    • Results : The resulting acrylamide polymers would have properties suitable for their intended applications .

Safety And Hazards

Future Directions

Unfortunately, I couldn’t find specific information on the future directions of “N,N’-Dimethyl-1,12-diaminododecane”. However, it’s worth noting that this compound is used in biochemical research5, which suggests that it may have potential applications in various scientific fields.


Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult a professional or refer to the primary literature for more detailed and specific information.


properties

IUPAC Name

N,N'-dimethyldodecane-1,12-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H32N2/c1-15-13-11-9-7-5-3-4-6-8-10-12-14-16-2/h15-16H,3-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFAFNKFCDOBGST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCCCCCCCCCCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H32N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90507795
Record name N~1~,N~12~-Dimethyldodecane-1,12-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90507795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-Dimethyl-1,12-diaminododecane

CAS RN

56992-91-7
Record name N~1~,N~12~-Dimethyldodecane-1,12-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90507795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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